Bienvenue dans la boutique en ligne BenchChem!

(3S)-N-benzylpiperidin-3-amine

Chiral resolution Stereochemistry Enantiomeric purity

(3S)-N-Benzylpiperidin-3-amine (CAS 168466-85-1), also referred to as (S)-3-amino-1-benzylpiperidine, is a single-enantiomer chiral amine belonging to the N-benzyl-3-aminopiperidine class. Its molecular formula is C₁₂H₁₈N₂ with a molecular weight of 190.28 g/mol.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B8059226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-N-benzylpiperidin-3-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2/t12-/m0/s1
InChIKeyONMQJOUYBLBFBI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-N-Benzylpiperidin-3-amine Procurement Guide: Chiral Identity, Specifications, and Evidence-Based Selection


(3S)-N-Benzylpiperidin-3-amine (CAS 168466-85-1), also referred to as (S)-3-amino-1-benzylpiperidine, is a single-enantiomer chiral amine belonging to the N-benzyl-3-aminopiperidine class. Its molecular formula is C₁₂H₁₈N₂ with a molecular weight of 190.28 g/mol . The compound features a piperidine ring bearing a primary amine at the 3-position in the (S)-configuration and an N-benzyl protecting group, making it a versatile chiral building block for medicinal chemistry and asymmetric synthesis . It exists alongside its (3R)-enantiomer (CAS 168466-84-0) and the racemic mixture (CAS 60407-35-4), with stereochemical identity being the critical determinant for downstream synthetic applications .

Why (3S)-N-Benzylpiperidin-3-amine Cannot Be Substituted by the Racemate or (3R)-Enantiomer in Stereospecific Applications


The (3S)-N-benzylpiperidin-3-amine molecule possesses a defined absolute configuration at the C3 position of the piperidine ring, which dictates the three-dimensional orientation of its primary amine and governs the stereochemical outcome of all downstream reactions. Substituting the (3S)-enantiomer with the racemic mixture (CAS 60407-35-4) or the (3R)-enantiomer (CAS 168466-84-0) introduces the opposite stereochemistry, which in chiral drug synthesis can lead to an enantiomeric drug candidate with divergent pharmacological activity, as demonstrated in the DPP-4 inhibitor class where the (R)-configured 3-aminopiperidine is the required stereoisomer for alogliptin and trelagliptin [1]. Validated chiral HPLC methods confirm that enantiomeric cross-contamination can be quantified with a resolution factor exceeding 4.0 between the two enantiomers, underscoring that even minor stereochemical impurity can be analytically resolved [2]. The N-benzyl protecting group further differentiates this compound from the unprotected (S)-3-aminopiperidine (CAS 80918-66-7), as the benzyl moiety alters both the compound's lipophilicity (predicted LogP ~1.46) and its synthetic reactivity profile [3].

(3S)-N-Benzylpiperidin-3-amine: Quantitative Differentiation Evidence Against Comparators


Stereochemical Identity: CAS Registry and InChI Key Differentiation Between (3S), (3R), and Racemic Forms

The (3S)-enantiomer (CAS 168466-85-1) is unambiguously distinguished from the (3R)-enantiomer (CAS 168466-84-0) and the racemic mixture (CAS 60407-35-4) by its stereo-specific InChI Key (HARWNWOLWMTQCC-LBPRGKRZSA-N) versus the non-stereo racemate key (HARWNWOLWMTQCC-UHFFFAOYSA-N). The (3S) configuration is encoded in the SMILES notation N[C@H]1CCCN(CC2=CC=CC=C2)C1, versus N[C@@H]1CCCN(CC2=CC=CC=C2)C1 for the (3R)-enantiomer . Both enantiomers share identical molecular formula (C₁₂H₁₈N₂), molecular weight (190.28 g/mol), and predicted physicochemical properties (pKa 10.21±0.20, density 1.037±0.06 g/cm³, boiling point 281.2±33.0 °C), making stereochemical identity the sole basis for differentiation .

Chiral resolution Stereochemistry Enantiomeric purity Quality control

Chiral HPLC Quantification of Enantiomeric Impurity: Resolution and Detection Limits

A validated chiral HPLC-UV method employing precolumn derivatization with para-toluene sulphonyl chloride (PTSC) on a Chiralpak AD-H column achieves baseline separation of (S)-piperidin-3-amine from its (R)-enantiomer with a resolution factor (Rs) greater than 4.0 [1]. The method was validated per ICH guidelines for the estimation of (S)-isomer impurity in (R)-piperidin-3-amine dihydrochloride (R-AMP), demonstrating precision, accuracy, and robustness suitable for quality control of enantiomerically pure 3-aminopiperidine derivatives including (3S)-N-benzylpiperidin-3-amine after deprotection [1]. The diastereomeric salt resolution approach using optically active dibenzoyltartaric acid, described in Japanese Patent JPH07330732, provides an orthogonal preparative-scale route to both enantiomers with high optical purity [2].

Chiral HPLC Enantiomeric excess Analytical method validation ICH guidelines

Chiral Intermediate Role: (3S)-N-Benzylpiperidin-3-amine as Precursor to (S)-3-Aminopiperidine for Drug Synthesis

(3S)-N-Benzylpiperidin-3-amine serves as an N-benzyl-protected precursor that, upon hydrogenolytic debenzylation, yields (S)-3-aminopiperidine (CAS 80918-66-7), a chiral building block used in the synthesis of pan-JNK inhibitors for Huntington's disease and other S-configured drug candidates . Critically, the (R)-enantiomer of 3-aminopiperidine—not the (S)-form—is the established key intermediate for the marketed DPP-4 inhibitors alogliptin, trelagliptin, and linagliptin, where (R)-3-aminopiperidine is obtained in 99.5% yield with 99.6% enantiomeric excess via diastereomeric salt resolution [1]. The (3S)-enantiomer thus addresses a complementary chiral space in medicinal chemistry, targeting S-configured pharmacophores distinct from the DPP-4 inhibitor class [2]. The global (S)-3-aminopiperidine market was valued at USD 28.4 million in 2025, reflecting sustained demand for this chiral intermediate [3].

Pharmaceutical intermediate Chiral building block DPP-4 inhibitor Asymmetric synthesis

TAAR5 Receptor Functional Activity: Baseline Pharmacological Characterization of the 3-Aminopiperidine Scaffold

The racemic N-benzylpiperidin-3-amine scaffold has been evaluated for agonist activity at the mouse trace amine-associated receptor 5 (TAAR5), a G protein-coupled receptor. In a cellular functional assay using HEK293 cells expressing mouse TAAR5, the racemate exhibited an EC₅₀ value greater than 10,000 nM (>10 μM) for cAMP accumulation measured by BRET assay after 20 minutes of incubation [1]. This indicates weak partial agonist or very low-potency activity at this receptor subtype. No enantiomer-specific TAAR5 data are available in curated public databases (ChEMBL, BindingDB), precluding direct (3S) versus (3R) comparison for this target [1].

Trace amine-associated receptor GPCR cAMP assay Functional agonism

Commercial Purity Grade Comparison: (3S) vs. (3R) Enantiomer Availability and Specifications

Both enantiomers of N-benzylpiperidin-3-amine are commercially available at comparable purity grades from multiple suppliers. The (3S)-enantiomer (CAS 168466-85-1) is offered at 97% purity by Thermo Scientific/Alfa Aesar and Fluorochem, and at 98% purity with 98% enantiomeric excess by Beijing Bailingwei (J&K Scientific) . The (3R)-enantiomer (CAS 168466-84-0) is available at 97% purity from Thermo Scientific/Alfa Aesar and at 99%+ (HPLC) from Adamas [1]. The racemic mixture (CAS 60407-35-4) is offered at 95-98% purity by multiple vendors including Aladdin and TCI [2]. Storage requirements are consistent across all forms: under inert atmosphere at 2–8 °C, protected from light [2].

Chemical procurement Purity specification Vendor comparison Chiral amine

Enantioselective Synthetic Access: Rh-Catalyzed Asymmetric Hydrogenation Methodology

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides provides a direct catalytic route to enantioenriched 3-aminopiperidine derivatives, including the (3S)-configured product class. Under optimized conditions using a rhodium catalyst with chiral bisphosphine ligands, the targeted 3-aminopiperidine derivatives were obtained in yields up to 92% with enantiomeric excesses reaching 96% after a single crystallization . This atom-economical methodology is complementary to the classical diastereomeric salt resolution approach (e.g., using dibenzoyltartaric acid, JPH07330732) and enables selective access to either enantiomer by appropriate choice of chiral ligand [1].

Asymmetric catalysis Rhodium catalysis Enantioselective synthesis Chiral pool

(3S)-N-Benzylpiperidin-3-amine: Evidence-Supported Application Scenarios for Procurement Decisions


Stereospecific Synthesis of S-Configured Drug Candidates Requiring a Chiral 3-Aminopiperidine Core

When a medicinal chemistry program requires an S-configured 3-aminopiperidine building block—for example, in the synthesis of pan-JNK inhibitors for Huntington's disease —(3S)-N-benzylpiperidin-3-amine provides the requisite stereochemistry with the benzyl group serving as a protecting group that can be removed via hydrogenolysis. This scenario is distinct from DPP-4 inhibitor synthesis, which requires the (R)-enantiomer [1]. Procurement should specify CAS 168466-85-1 and enantiomeric excess ≥97% verified by chiral HPLC [2].

Quality Control Reference Standard for Chiral HPLC Method Development and Enantiomeric Impurity Testing

The validated chiral HPLC method using Chiralpak AD-H with PTSC precolumn derivatization achieves resolution >4.0 between 3-aminopiperidine enantiomers [2]. (3S)-N-Benzylpiperidin-3-amine can serve as a precursor for generating the (S)-3-aminopiperidine reference standard needed for enantiomeric impurity testing in (R)-3-aminopiperidine batches used in DPP-4 inhibitor manufacturing. The method is validated per ICH Q2(R1) guidelines for precision, accuracy, linearity, and robustness [2].

Exploratory Medicinal Chemistry on the N-Benzylpiperidine Scaffold for CNS Target Profiling

The racemic N-benzylpiperidin-3-amine scaffold has demonstrated weak agonist activity at mouse TAAR5 (EC₅₀ >10,000 nM) [3], and structurally related N-benzylpiperidine derivatives have shown dual HDAC/AChE inhibitory activity with IC₅₀ values in the sub-micromolar to low micromolar range (e.g., compound d5: HDAC IC₅₀ = 0.17 μM, AChE IC₅₀ = 6.89 μM) [4]. For structure-activity relationship (SAR) studies requiring stereochemically pure starting material, the (3S)-enantiomer provides a defined chiral anchor point for further derivatization, enabling eudysmic ratio determination [3].

Enantioselective Process Chemistry Development Using Catalytic Asymmetric Hydrogenation

For process chemists developing scalable routes to enantioenriched 3-aminopiperidine derivatives, the Rh-catalyzed asymmetric hydrogenation methodology described by Royal et al. (2016) provides access to the (3S)-configured product class with yields up to 92% and enantiomeric excesses up to 96% after crystallization . This catalytic approach can be benchmarked against classical diastereomeric salt resolution methods that achieve higher enantiomeric excess (99.6%) but require stoichiometric resolving agents [1], enabling informed selection of the production route based on throughput, cost, and optical purity requirements.

Quote Request

Request a Quote for (3S)-N-benzylpiperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.